Ethyl 1,1-diethoxyethylphosphinate

Description

Overview of Organophosphorus Compounds and Their Foundational Role in Synthetic Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern synthetic chemistry. wikipedia.orgfrontiersin.org Their diverse applications stem from the unique properties of the phosphorus atom, including its variable oxidation states and coordination numbers. frontiersin.orgwikipedia.org These compounds have found widespread use in various fields, from medicinal chemistry and agriculture to materials science. wikipedia.orgnih.gov In organic synthesis, they are indispensable as reagents, ligands for metal-catalyzed reactions, and building blocks for complex molecular architectures. nih.gov For instance, phosphines are crucial ligands in cross-coupling reactions, while phosphonates are widely employed in the Horner-Wadsworth-Emmons reaction to form alkenes. nih.gov The formation of the phosphorus-carbon bond is a key step in the synthesis of these compounds, with reactions like the Michaelis-Arbuzov reaction being fundamental. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.net

Historical Evolution of Phosphinate Chemistry and its Methodological Advancements

The chemistry of phosphinates, which feature two phosphorus-carbon bonds and one phosphorus-oxygen ester linkage, has evolved significantly since the early days of organophosphorus research. wikipedia.org The initial discoveries in the 19th century by chemists like August Michaelis and Aleksandr Arbuzov laid the groundwork for the synthesis of these compounds. wikipedia.orgjk-sci.com The Michaelis-Arbuzov reaction, in particular, became a widely used method for preparing phosphinates from phosphonites. wikipedia.org Over the years, advancements in synthetic methodologies have led to more efficient and selective ways to synthesize phosphinates. These include the development of new catalysts and the use of alternative starting materials. organic-chemistry.org The growing interest in phosphinates has been fueled by their applications as herbicides, flame retardants, and, more recently, as intermediates in the synthesis of biologically active molecules. wikipedia.org

Rationale for the Focused Investigation of Ethyl 1,1-diethoxyethylphosphinate in Modern Organic Synthesis

While specific research on this compound is limited in publicly accessible literature, its structure suggests several rationales for its investigation in modern organic synthesis. The presence of the 1,1-diethoxyethyl group, an acetal (B89532), offers a latent carbonyl functionality. organic-chemistry.orgmasterorganicchemistry.com This acetal can be hydrolyzed under acidic conditions to reveal a ketone, which can then be used in a variety of subsequent transformations. This makes this compound a potential precursor to β-ketophosphinates, a class of compounds with known utility in organic synthesis.

Furthermore, the phosphinate moiety itself can be a target for synthetic manipulation. The P-C and P-O bonds can be cleaved or modified to generate other organophosphorus compounds. The combination of the phosphinate and the protected carbonyl group within the same molecule presents opportunities for developing novel synthetic strategies and constructing complex molecular frameworks that might be of interest in medicinal chemistry or materials science. nih.gov

Prospective Research Trajectories and Underexplored Facets of this compound Chemistry

The unique structural features of this compound open up several potential avenues for future research. A primary area of investigation would be the exploration of its reactivity. Systematic studies on the hydrolysis of the acetal group under various acidic conditions would provide valuable data on its stability and utility as a protecting group in the presence of the phosphinate functionality.

Another promising research direction is its use as a building block in the synthesis of more complex molecules. For example, after deprotection of the acetal, the resulting β-ketophosphinate could be used in aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions to create novel phosphinate derivatives. nih.gov These derivatives could then be evaluated for their biological activity, as many phosphinate-containing compounds have shown promise as enzyme inhibitors. acs.org

Furthermore, the synthesis of analogs of this compound with different ester groups or substituents on the ethyl chain could lead to a library of related compounds with diverse properties and potential applications. Investigating the coordination chemistry of this and related phosphinates with various metal centers could also be a fruitful area of research, potentially leading to new catalysts or materials. numberanalytics.com

Chemical Compound Data

| Compound Name |

| This compound |

| Phosphines |

| Phosphonates |

| Horner-Wadsworth-Emmons reaction |

| Michaelis-Arbuzov reaction |

| Phosphonites |

| β-ketophosphinates |

| Aldol reactions |

| Michael additions |

Interactive Data Table for this compound

| Property | Value | Source |

| CAS Number | 122085-76-1 | wikipedia.org |

| Molecular Formula | C8H19O4P | wikipedia.org |

| Molecular Weight | 210.21 g/mol | wikipedia.org |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

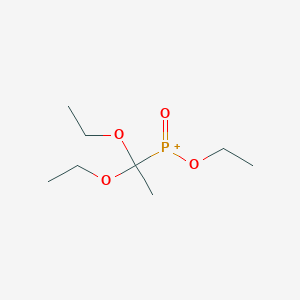

Structure

3D Structure

Properties

CAS No. |

122085-76-1 |

|---|---|

Molecular Formula |

C8H18O4P+ |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

1,1-diethoxyethyl-ethoxy-oxophosphanium |

InChI |

InChI=1S/C8H18O4P/c1-5-10-8(4,11-6-2)13(9)12-7-3/h5-7H2,1-4H3/q+1 |

InChI Key |

OGEBQHPVXHLCGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(OCC)[P+](=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for the Controlled Preparation of Ethyl 1,1 Diethoxyethylphosphinate

Strategic Approaches for Constructing the Phosphinate Moiety

The creation of the P-C bond in ethyl 1,1-diethoxyethylphosphinate is the cornerstone of its synthesis. Various classical and modern methods in organophosphorus chemistry can be adapted for this purpose.

Phosphorylation Reactions Utilizing Phosphorus(III) and Phosphorus(V) Precursors

The fundamental approach to forming the phosphinate core involves the reaction of a phosphorus-centered nucleophile with a suitable carbon-based electrophile, or vice versa. In the context of this compound, this can be envisioned through two primary disconnections. One involves a nucleophilic phosphorus(III) species, such as an ethyl phosphinite, attacking an electrophilic precursor to the 1,1-diethoxyethyl group. The other approach could involve a pre-formed 1,1-diethoxyethyl carbanion or organometallic reagent reacting with an electrophilic ethyl phosphinate derivative. However, the former approach is generally more common and practical.

Arbuzov-Type Reaction Variants Involving Suitable Halogenated Acetals

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. wikipedia.orgyoutube.com In a hypothetical synthesis of the target molecule, a key starting material would be a trivalent phosphorus ester, specifically an ethyl phosphinite derivative. The classic Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org To synthesize a phosphinate, a phosphonite ester would be used. For the specific target, one could envision the reaction of a dialkyl ethylphosphonite with a suitable electrophile like 1-halo-1,1-diethoxyethane.

A plausible pathway would involve the reaction of diethyl ethylphosphonite with 1-chloro-1,1-diethoxyethane. The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halogenated acetal (B89532), leading to a quasi-phosphonium salt intermediate. The subsequent dealkylation by the displaced chloride ion would yield the desired this compound and a volatile alkyl chloride. Elevated temperatures are often required for the traditional Arbuzov reaction, though the use of Lewis acid catalysts like indium(III) bromide or zinc(II) bromide has been shown to facilitate similar reactions at room temperature for arylmethyl halides. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield | Reference |

| Diethyl ethylphosphonite | 1-Chloro-1,1-diethoxyethane | None (thermal) | High | This compound | Not reported | Hypothetical |

| Triethyl phosphite | Benzyl bromide | InBr₃ | Room Temp. | Diethyl benzylphosphonate | 92% | organic-chemistry.org |

Michaelis-Becker Reactions and Related Condensation Pathways

The Michaelis-Becker reaction provides an alternative route, starting from a hydrophosphoryl compound. wikipedia.org This reaction involves the deprotonation of a dialkyl phosphite or, in this case, ethyl hydrogen phosphinate (ethyl phosphonous acid), to form a nucleophilic phosphite anion. This anion then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org

For the synthesis of this compound, the sodium salt of ethyl hydrogen phosphinate would be generated using a base such as sodium hydride or sodium ethoxide. This would then be reacted with a halogenated acetal like 1-bromo-1,1-diethoxyethane. A significant challenge in Michaelis-Becker reactions can be the lower yields compared to the Arbuzov reaction, often due to side reactions. wikipedia.org The use of phase-transfer catalysis (PTC) has been shown to improve the yields of Michaelis-Becker reactions, particularly for the synthesis of dialkyl methyl phosphonates using a liquid-liquid or solid-liquid two-phase system. ingentaconnect.com This approach could potentially be adapted for the synthesis of the target compound, using a quaternary ammonium (B1175870) salt as the phase-transfer catalyst to facilitate the reaction between the aqueous phase containing the phosphinate salt and the organic phase containing the halogenated acetal. ingentaconnect.comacs.orgmdma.ch

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield | Reference |

| Sodium ethyl phosphinate | 1-Bromo-1,1-diethoxyethane | None | Aprotic solvent | This compound | Not reported | Hypothetical |

| Di-n-butyl phosphite | Methyl iodide | NaOH / Benzyltriethylammonium chloride | H₂O/CH₂Cl₂ | Di-n-butyl methylphosphonate | 92% | ingentaconnect.com |

Oxidative Coupling and Other Emerging Synthetic Routes

Modern synthetic methodologies offer alternative pathways for C-P bond formation that could be applicable to the synthesis of this compound. Oxidative coupling reactions, for instance, have emerged as powerful tools. These reactions often involve the coupling of a P-H compound with a suitable partner under oxidative conditions. One could envision a route involving the reaction of ethyl hypophosphite with a ketene (B1206846) acetal, such as ketene diethyl acetal, in the presence of a suitable radical initiator or transition metal catalyst. While specific examples for this exact transformation are scarce, the general principle of radical hydrophosphinylation of alkenes is well-established. organic-chemistry.org

Another emerging area is the use of three-component reactions. For instance, reactions of diamines with triethyl orthoformate and diethyl phosphite are known to produce tetraphosphonic acids. nih.gov While not directly applicable, this demonstrates the potential of multicomponent strategies in constructing complex organophosphorus compounds. Adapting such a strategy might involve the reaction of an appropriate amine, an orthoester like triethyl orthoacetate, and ethyl hydrogen phosphinate. nih.govmdpi.comwikipedia.org

Optimization of Reaction Parameters and Mechanistic Considerations in Synthesis

The successful synthesis of this compound hinges not only on the choice of the core reaction but also on the careful optimization of various parameters that can influence the reaction's yield, selectivity, and rate.

Temperature, Pressure, and Irradiation Effects on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by temperature, pressure, and potentially irradiation.

Temperature: Generally, increasing the reaction temperature accelerates the rate of reaction by providing the molecules with sufficient activation energy to overcome the energy barrier for the reaction. For the reaction between ethyl dichlorophosphine and triethyl orthoacetate, a moderate temperature increase would likely enhance the rate of the nucleophilic attack and the subsequent elimination of ethyl chloride. However, excessively high temperatures might lead to undesirable side reactions, such as decomposition of the starting materials or the product, or the formation of byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing product degradation.

Pressure: The effect of pressure on this reaction is generally less pronounced compared to temperature, as it primarily involves liquid-phase reactants. If the reaction is carried out in a sealed vessel and a gaseous byproduct like ethyl chloride is formed, an increase in pressure could, according to Le Chatelier's principle, shift the equilibrium to the left, potentially decreasing the yield. Conversely, conducting the reaction under vacuum could help in the removal of the gaseous byproduct, driving the reaction forward.

Irradiation: Photochemical activation, or irradiation, is not a conventional method for this type of reaction. However, in some organophosphorus syntheses, UV irradiation can initiate radical pathways. It is conceivable that under specific conditions with a suitable photoinitiator, a radical-based synthesis could be explored, although this would represent a non-traditional approach and would require significant empirical investigation to determine its feasibility and effects on reaction kinetics.

Catalytic Systems for Enhanced Efficiency and Stereocontrol

While the reaction between ethyl dichlorophosphine and triethyl orthoacetate can proceed without a catalyst, the use of catalytic systems can significantly enhance its efficiency and, in some cases, offer stereocontrol.

Lewis Acid Catalysis: Lewis acids are commonly employed to activate electrophiles. In this synthesis, a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) could coordinate to one of the oxygen atoms of the orthoester, making the central carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the dichlorophosphine. This would likely increase the reaction rate and allow for milder reaction conditions (lower temperatures).

Stereocontrol: The carbon atom bearing the two ethoxy groups in the final product is a stereocenter. Achieving stereocontrol in the synthesis of such compounds is a significant challenge. The use of chiral Lewis acid catalysts could potentially induce enantioselectivity in the formation of the C-P bond. While specific catalysts for this exact reaction are not documented, principles from asymmetric catalysis suggest that a chiral ligand coordinated to a Lewis metal center could create a chiral environment, favoring the formation of one enantiomer over the other.

Stoichiometric Ratios and Reagent Addition Protocols

The stoichiometry of the reactants and the protocol for their addition are critical parameters for maximizing the yield and purity of this compound.

Stoichiometric Ratios: Ideally, a 1:1 stoichiometric ratio of ethyl dichlorophosphine to triethyl orthoacetate would be used. However, in practice, it may be advantageous to use a slight excess of one of the reactants to ensure the complete conversion of the other, which might be more valuable or difficult to remove from the final product mixture. For instance, using a slight excess of the more volatile triethyl orthoacetate could drive the reaction to completion and be more easily removed during purification.

Reagent Addition Protocols: The order and rate of addition of the reagents can have a profound impact on the reaction outcome. A slow, dropwise addition of one reactant to the other, often with cooling, is a common strategy to control the reaction exotherm and prevent the formation of byproducts. For example, adding the ethyl dichlorophosphine slowly to the triethyl orthoacetate can help to maintain a controlled reaction temperature and minimize potential side reactions.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the target compound is essential for its characterization and subsequent applications. A combination of chromatographic and distillation techniques is typically employed.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is a powerful tool for separating the desired product from unreacted starting materials and byproducts.

Column Chromatography: Column chromatography using silica (B1680970) gel is a standard method for the purification of moderately polar organic compounds like phosphinates. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC can be utilized. A reversed-phase C18 column is often suitable for organophosphorus compounds. chromatographyonline.comchromatographyonline.comsigmaaldrich.comnih.govresearchgate.net The mobile phase would typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. chromatographyonline.comchromatographyonline.comnih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Interactive Data Table: Illustrative HPLC Parameters for Phosphinate Purification

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Distillation and Recrystallization Protocols for Material Refinement

Distillation: Given that this compound is expected to be a liquid with a relatively high boiling point, vacuum distillation is the preferred method for its purification on a larger scale. chemicalbook.com This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition. The boiling point of this compound is reported to be 65 °C at a pressure of 3 Torr. chemicalbook.com Careful control of the vacuum and temperature is crucial to achieve a good separation from impurities with different volatilities.

Recrystallization: Recrystallization is generally not applicable to liquids unless they can be solidified at low temperatures or converted into a crystalline derivative. If the product were a solid, a suitable solvent or solvent mixture would be chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

Scalability Assessment and Process Intensification for Preparative Synthesis

The transition from laboratory-scale synthesis to a preparative or industrial scale requires careful consideration of scalability and process intensification.

Scalability Assessment: Scaling up the synthesis of this compound involves addressing several challenges. The heat management of the reaction becomes more critical on a larger scale due to the change in the surface-area-to-volume ratio. Efficient mixing is also crucial to ensure homogeneity and consistent reaction conditions throughout the reactor. The choice of reactor material must be compatible with the reactants and any catalysts used. A thorough risk assessment is necessary to identify and mitigate potential hazards associated with handling larger quantities of chemicals.

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient production methods. fraunhofer.deresearchgate.netvapourtec.comaiche.org For the synthesis of this compound, several process intensification strategies could be considered:

Continuous Flow Reactors: Transitioning from a batch process to a continuous flow system using microreactors or packed bed reactors can offer significant advantages. fraunhofer.devapourtec.com These systems provide excellent heat and mass transfer, precise control over reaction parameters, and enhanced safety.

Catalyst Immobilization: If a solid catalyst is used, immobilizing it within the reactor allows for easy separation from the product stream and potential for catalyst recycling, which is both economically and environmentally beneficial.

By carefully considering these synthetic and process engineering aspects, the controlled and efficient preparation of high-purity this compound can be achieved on both laboratory and larger scales.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed no specific experimental or theoretical spectroscopic data for the compound "this compound." Despite extensive queries for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, no detailed research findings or data tables for this particular molecule could be located.

The requested article, "Advanced Spectroscopic Elucidation of Molecular Structure and Bonding in this compound," cannot be generated as the foundational spectroscopic information is absent from the reviewed literature. The specific data required to populate the outlined sections and subsections, including ¹H, ¹³C, and ³¹P NMR chemical shifts and coupling constants, as well as characteristic IR absorbances, are not available.

While general spectroscopic characteristics of related classes of compounds, such as phosphinates and phosphonates, are documented, this information is not sufficient to create a scientifically accurate and detailed analysis of the specific molecular structure and bonding of this compound as requested in the prompt. The intricate details of its proton and carbon environments, phosphorus oxidation state and ligand sphere, through-bond and through-space correlations, and specific vibrational modes remain uncharacterized in the accessible scientific record.

Therefore, the generation of the requested article with the specified level of detail and scientific accuracy is not possible at this time due to the lack of available data for the target compound.

Advanced Spectroscopic Elucidation of Molecular Structure and Bonding in Ethyl 1,1 Diethoxyethylphosphinate

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The following subsections predict the expected mass spectrometric behavior of ethyl 1,1-diethoxyethylphosphinate based on different ionization techniques.

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation, providing a detailed fingerprint of a molecule's structure. In the EI-MS of this compound, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the presence of several labile bonds, the molecular ion might be of low abundance or even absent.

The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the phosphorus atom and the acetal (B89532) group. Common fragmentation patterns for organophosphorus esters and acetals suggest the following cleavages:

α-Cleavage: Fission of the C-C bond adjacent to the phosphorus atom or the acetal oxygen atoms.

Loss of Alkoxy Groups: Elimination of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) molecules (C₂H₄) from the phosphinate and acetal moieties.

McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to the formation of a characteristic fragment ion.

Predicted Key Fragments in the EI Mass Spectrum of this compound:

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| M⁺˙ - 29 | [M - C₂H₅]⁺ | Loss of an ethyl group from the phosphinate ester. |

| M⁺˙ - 45 | [M - OC₂H₅]⁺ | Loss of an ethoxy group from the phosphinate ester. |

| M⁺˙ - 73 | [M - CH(OC₂H₅)₂]⁺ | Cleavage of the bond between the ethyl group and the acetal carbon. |

| 103 | [CH(OC₂H₅)₂]⁺ | Formation of the diethoxymethyl cation. |

| 75 | [CH(OH)OC₂H₅]⁺ | Rearrangement and loss of an ethyl group from the acetal. |

| 47 | [PO₂H₂]⁺ | Rearrangement and cleavage of the phosphorus-containing backbone. |

Chemical Ionization (CI) , being a softer ionization technique, would be expected to produce a more abundant protonated molecular ion [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. The fragmentation in CI-MS is generally less extensive than in EI-MS, with the primary fragments arising from the loss of neutral molecules such as ethanol (B145695) (C₂H₅OH) from the protonated molecular ion.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like organophosphorus compounds. nih.gov In positive-ion mode ESI-MS, this compound is expected to be readily detected as its protonated molecule [M+H]⁺, and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The soft nature of ESI typically results in minimal fragmentation, making it an excellent method for confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be necessary to induce fragmentation and gain structural information. nih.gov The fragmentation pathways in ESI-MS/MS would likely mirror some of those observed in EI-MS, involving the loss of neutral molecules like ethanol and ethylene.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₉H₂₁O₄P), HRMS would be able to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

| Ion Species | Elemental Composition | Calculated Exact Mass |

| [M+H]⁺ | C₉H₂₂O₄P⁺ | 225.1205 |

| [M+Na]⁺ | C₉H₂₁O₄PNa⁺ | 247.1024 |

| [M+K]⁺ | C₉H₂₁O₄PK⁺ | 263.0763 |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation (If Applicable)

As of the current literature survey, no publicly available X-ray crystal structure of this compound has been reported. Therefore, a definitive experimental determination of its solid-state molecular geometry and conformation is not possible at this time.

However, based on the principles of molecular modeling and the known structures of related organophosphorus compounds and acetals, a predicted molecular geometry can be described. The phosphorus atom is expected to adopt a tetrahedral geometry, with the P=O bond being the shortest and the P-C and P-O bonds having lengths typical for phosphinate esters. The acetal carbon would also exhibit a tetrahedral geometry.

Reactivity Profiles and Mechanistic Investigations of Ethyl 1,1 Diethoxyethylphosphinate

Reactions Centered at the Phosphorus Atom

The phosphorus atom in ethyl 1,1-diethoxyethylphosphinate is electrophilic and serves as the primary site for nucleophilic attack. These reactions can lead to the formation of new phosphorus-oxygen or phosphorus-carbon bonds, providing pathways to a variety of other organophosphorus compounds.

Nucleophilic Substitutions at Phosphorus: Hydrolysis and Alcoholysis Reactions

Nucleophilic substitution at the phosphorus center is a fundamental aspect of the reactivity of phosphinates. sapub.org These reactions typically proceed through either a concerted or a stepwise mechanism, often involving a pentacoordinate phosphorus intermediate. sapub.orgresearchgate.net

Hydrolysis:

Under acidic or basic conditions, this compound can undergo hydrolysis, which involves the cleavage of the P-O-Et bond by water. nih.govmdpi.com

Acid-catalyzed hydrolysis: In the presence of an acid catalyst, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom. A subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield 1,1-diethoxyethylphosphinic acid. The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid. nih.gov

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the phosphorus atom. This process is generally slower for phosphinates compared to phosphonates due to the presence of two electron-donating alkyl/aryl groups attached to the phosphorus, which reduce its electrophilicity. The rate of alkaline hydrolysis is sensitive to steric hindrance around the phosphorus center. mdpi.com

Alcoholysis:

Similar to hydrolysis, alcoholysis involves the reaction of an alcohol with the phosphinate ester, resulting in the exchange of the ethoxy group for a different alkoxy group. This reaction is typically catalyzed by either an acid or a base. The mechanism mirrors that of hydrolysis, with the alcohol acting as the nucleophile.

Transesterification Reactions with Diverse Alcohol Substrates

Transesterification is a specific type of alcoholysis where one alkoxy group of an ester is exchanged for another. mdpi.com In the case of this compound, this reaction allows for the introduction of various alcohol moieties, leading to a library of new phosphinate esters. The reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the ethanol as it is formed. mdpi.com

This reaction can be catalyzed by both acids and bases. The choice of catalyst can depend on the nature of the alcohol substrate and the desired reaction conditions. For example, enzymatic catalysis using lipases has also been explored for the transesterification of related esters, offering a milder and more selective alternative to chemical catalysts. nih.gov

A variety of alcohols can be employed in the transesterification of this compound, leading to products with tailored properties.

| Alcohol Substrate | Resulting Phosphinate Product |

| Methanol (B129727) | Mthis compound |

| Propan-1-ol | Propyl 1,1-diethoxyethylphosphinate |

| Isopropanol | Isopropyl 1,1-diethoxyethylphosphinate |

| Benzyl alcohol | Benzyl 1,1-diethoxyethylphosphinate |

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents)

The reaction of phosphinates with strong carbon nucleophiles, such as organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi), can lead to the formation of new P-C bonds. acs.orgoup.com This transformation is a powerful tool for the synthesis of phosphine (B1218219) oxides.

The reaction of this compound with a Grignard reagent would be expected to proceed via nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic phosphorus atom. This would displace the ethoxy group to form a new phosphine oxide. The reaction of phosphonates with Grignard reagents has been shown to be an effective method for the synthesis of phosphine oxides, and a similar reactivity pattern is anticipated for phosphinates. acs.org

| Organometallic Reagent | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | (1,1-Diethoxyethyl)methylphosphinoyl oxide |

| Phenyllithium (C₆H₅Li) | (1,1-Diethoxyethyl)phenylphosphinoyl oxide |

Transformations Involving the Acetal (B89532) Moiety (1,1-diethoxyethyl group)

The 1,1-diethoxyethyl group is an acetal, which serves as a protecting group for a carbonyl functionality. This part of the molecule can undergo its own set of characteristic reactions, primarily involving acid catalysis.

Acid-Catalyzed Deprotection to Aldehyde or Ketone Functionality

Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions. organic-chemistry.org The acid-catalyzed deprotection of the 1,1-diethoxyethyl group in this compound regenerates the corresponding carbonyl compound.

The mechanism of this reaction involves protonation of one of the ether oxygens of the acetal by an acid, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. osti.govrsc.org This intermediate is then attacked by water, and subsequent deprotonation yields the final aldehyde or ketone product and another molecule of ethanol. The kinetics and mechanism of the acid-catalyzed hydrolysis of related phosphonated acetals have been studied, revealing that the reaction can proceed through different mechanisms (A-1, A-2, or A-SE2) depending on the structure of the acetal. rsc.orgrsc.org

Transacetalization and Exchange Reactions

Transacetalization is a process where an acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. researchgate.net This reaction is an equilibrium process and can be driven to completion by using an excess of the reacting alcohol or by removing the original alcohol from the reaction mixture.

In the case of this compound, transacetalization with a diol such as ethylene (B1197577) glycol or propane-1,3-diol would lead to the formation of a cyclic acetal. rsc.org This reaction provides a route to modify the acetal portion of the molecule, which could be useful for fine-tuning its properties or for subsequent synthetic transformations.

| Reagent | Product |

| Ethylene glycol | Ethyl (2-methyl-1,3-dioxolan-2-yl)phosphinate |

| Propane-1,3-diol | Ethyl (2-methyl-1,3-dioxan-2-yl)phosphinate |

| Acetone (in excess) | Ethyl acetylphosphinate (after hydrolysis of the newly formed mixed acetal) |

Reactions with Specific Electrophiles or Nucleophiles at the Acetal Carbon

The acetal carbon in this compound is a key site for chemical reactions. While specific studies on this exact compound are limited in the public domain, the principles of acetal and phosphonate (B1237965) chemistry allow for predictions of its reactivity. The presence of two ethoxy groups makes the acetal carbon susceptible to electrophilic attack under acidic conditions, leading to the formation of an oxocarbenium ion. This intermediate can then be trapped by various nucleophiles.

Conversely, the phosphinate group can influence the reactivity of the adjacent C-H bond. Deprotonation at this position would generate a carbanion, a potent nucleophile. The reactivity of this nucleophilic center is governed by factors such as the strength of the base used and the nature of the electrophile it reacts with. The interaction between electrophiles and nucleophiles is a fundamental concept in organic chemistry, with the relative "softness" or "hardness" of the reacting species determining the selectivity and rate of the reaction. nih.gov

Exploration of Horner-Wadsworth-Emmons (HWE) Type Reactivity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org this compound, after deprotonation, can function as the phosphonate component in an HWE-type reaction.

Mechanistic Insights into Olefin Formation and Stereochemical Control

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming an intermediate oxaphosphetane. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction, leading to either the E or Z-alkene, is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. organicchemistrydata.org

Several factors influence the stereoselectivity of the HWE reaction. The structure of the phosphonate itself plays a crucial role. For instance, phosphonates with electron-withdrawing groups on the phosphorus atom, such as trifluoroethyl groups, tend to favor the formation of Z-alkenes. wikipedia.orgresearchgate.net This is attributed to an acceleration of the elimination step, which reduces the reversibility of the initial addition and allows the kinetically favored product, the Z-alkene, to be formed. organicchemistrydata.org

Influence of Base and Solvent on E/Z Selectivity in HWE Reactions

The choice of base and solvent significantly impacts the E/Z selectivity of the HWE reaction. conicet.gov.ar Generally, the use of sodium or lithium bases in ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) favors the formation of E-alkenes. wikipedia.orgorganicchemistrydata.org This is because these conditions promote the equilibration of the intermediate adducts, leading to the thermodynamically more stable E-product. organicchemistrydata.org

Conversely, to achieve higher Z-selectivity, conditions that promote kinetic control are employed. This often involves the use of potassium bases, such as potassium hexamethyldisilazide (KHMDS), in conjunction with a crown ether like 18-crown-6 (B118740). wikipedia.orgorganicchemistrydata.org The crown ether sequesters the potassium cation, leading to a "naked" and more reactive phosphonate anion, which undergoes a less reversible addition to the carbonyl compound. organicchemistrydata.org The nature of the cation itself is also important, with a trend of Li > Na > K for favoring E-selectivity. wikipedia.org

Table 1: Influence of Reaction Conditions on HWE Stereoselectivity

| Base/Solvent System | Predominant Isomer | Rationale |

| NaH in THF | E-alkene | Thermodynamic control, equilibration of intermediates. wikipedia.orgorganicchemistrydata.org |

| BuLi in THF | E-alkene | Thermodynamic control. organic-chemistry.org |

| KHMDS / 18-crown-6 in THF | Z-alkene | Kinetic control, less reversible addition. wikipedia.orgorganicchemistrydata.org |

| BaO | E-alkene | Used for coupling aldehydes and phosphonomethylketones. conicet.gov.ar |

Scope and Limitations of Aldehyde and Ketone Partners in HWE Couplings

The HWE reaction is compatible with a wide range of aldehydes and ketones. researchgate.net Aldehydes generally react more readily than ketones due to lower steric hindrance. alfa-chemistry.com The steric bulk of the aldehyde can also influence the stereoselectivity, with more sterically demanding aldehydes often leading to higher E-selectivity. wikipedia.org

While the HWE reaction is very versatile, it does have limitations. Highly sterically hindered ketones may fail to react or give low yields. Furthermore, while methods for achieving high Z-selectivity have been developed, obtaining pure Z-isomers can still be challenging for certain substrates. researchgate.netnih.gov The development of new phosphonate reagents and reaction conditions continues to expand the scope and utility of the HWE reaction in organic synthesis. researchgate.net

Other Distinctive Reactivity Pathways and Rearrangements

Beyond the well-established HWE reaction, phosphonates like this compound can potentially undergo other unique transformations.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular versions of the HWE reaction are a powerful strategy for the synthesis of cyclic compounds, including macrocycles. conicet.gov.ar If the aldehyde or ketone functionality is present within the same molecule as the phosphonate group, an intramolecular reaction can lead to the formation of a cyclic alkene. The success and stereochemical outcome of such cyclizations are influenced by factors such as ring size and conformational constraints of the substrate. conicet.gov.ar High Z-selectivity has been observed in some intramolecular HWE reactions, potentially due to geometric constraints imposed by the cyclic transition state. conicet.gov.ar The development of synthetic procedures for various heterocyclic ring systems often relies on intramolecular cyclization strategies. nih.gov

Reactions under Radical or Photochemical Conditions

The phosphinate group can participate in reactions involving radical intermediates, particularly when subjected to photochemical conditions. These reactions often involve the formation of phosphoryl radicals, which are highly reactive species capable of adding to unsaturated bonds. oaepublish.com

Visible-light-mediated, metal-free hydrophosphinylation of unactivated alkenes has been demonstrated with simple alkyl phosphinates, such as ethyl and butyl phosphinates. nih.gov This type of reaction is typically initiated by a photocatalyst that, upon excitation, facilitates the formation of a phosphinoyl radical from the phosphinate. The resulting radical then adds to the alkene, followed by a hydrogen atom transfer to yield the hydrophosphinylated product.

Mechanistic investigations, including EPR spectroscopy and fluorescence studies, have helped to elucidate the pathways of these photoreactions. nih.gov The process often involves a radical chain mechanism or a consecutive photoinduced electron transfer (conPET) process. researchgate.netnih.gov In the context of this compound, it is plausible that it could undergo similar transformations in the presence of suitable alkenes and a photocatalytic system. The reaction would likely proceed via the formation of a 1,1-diethoxyethylphosphinoyl radical.

A plausible mechanism, based on related studies, would involve the following steps:

Excitation of a photocatalyst by visible light.

Single electron transfer (SET) from the phosphinate to the excited photocatalyst, or via an intermediary, to generate a phosphoryl radical.

Addition of the phosphoryl radical to an unsaturated substrate, such as an alkene.

Propagation of the radical chain or further redox steps to yield the final product.

The table below summarizes typical conditions for the photochemically-induced hydrophosphinylation of alkenes with related phosphinates.

| Photocatalyst | Oxidant/Reductant | Alkene Substrate | Phosphinate | Solvent | Product Yield | Reference |

| 9-Mesityl-10-methylacridinium perchlorate | Diphenyliodonium triflate | Various unactivated alkenes | Ethyl phosphinate | Dichloromethane | Moderate to good | nih.gov |

| Fukuzumi photocatalyst | Not specified | Unactivated alkenes | Butyl phosphinate | Not specified | Not specified | nih.gov |

It is important to note that the specific reactivity of this compound would also be influenced by the stability of the potential radical intermediates and the steric hindrance imposed by the 1,1-diethoxyethyl group.

Oxidation and Reduction Profiles of the Phosphinate Backbone

The phosphorus center in a phosphinate is in the +3 oxidation state and can undergo both oxidation to a phosphonate (+5 state) and reduction to a phosphine (+3 state, but with different bonding).

Oxidation:

The oxidation of phosphinates to phosphonates is a feasible transformation, although less common in synthetic literature than the oxidation of phosphines. The phosphorus atom in the phosphinate is already part of a P=O bond, making it somewhat resistant to further oxidation. However, strong oxidizing agents or specific catalytic systems can effect this change.

For instance, studies on the oxidation of related organophosphorus compounds like phosphonates demonstrate that advanced oxidation processes can be employed. nih.govacs.org The use of systems like Cu(II)/H₂O₂ has been shown to be effective for the oxidation of phosphonates to phosphates. nih.govacs.org Similarly, photochemical oxidation, often in the presence of a sensitizer (B1316253) and an oxygen source, can lead to the oxidation of the carbon-phosphorus bond. hach.com While these examples relate to phosphonates, the principles can be extended to the potential oxidation of the phosphinate backbone of this compound to the corresponding phosphonate.

Reduction:

The reduction of the phosphinate backbone to a phosphine is a more commonly documented transformation. Various reducing agents have been shown to be effective in reducing the P=O bond of phosphinates.

One of the prominent methods involves the use of silane-based reducing agents. For example, trichlorosilane, often in the presence of a base, is a classic reagent for this purpose. More recently, milder and more versatile methods have been developed. The reduction of phosphine oxides, which are structurally related to phosphinates, has been achieved using oxalyl chloride as an activator followed by hexachlorodisilane (B81481) as the reducing agent under mild conditions. acs.org

Another effective reducing agent is diisobutylaluminium hydride (DIBAL-H). thieme-connect.com Research has shown that phosphinates can be cleanly reduced with DIBAL-H at elevated temperatures. thieme-connect.com This method is advantageous due to the low cost and availability of DIBAL-H.

A two-step procedure involving activation of the phosphoryl bond with an alkyl triflate followed by reduction with lithium borohydride (B1222165) has also been reported for the chemoselective reduction of O-alkyl phosphinates. rsc.org This method allows for the cleavage of the P=O bond to furnish the corresponding P(III) borane (B79455) adducts.

The table below summarizes various conditions for the reduction of phosphinates and related phosphine oxides.

| Reducing System | Substrate Type | Conditions | Product | Yield | Reference |

| Diisobutylaluminium hydride (DIBAL-H) | Phenylmethyl methylphosphinate | 50 °C, 2 hours, in C₆D₆ | Phenylmethylphosphine | Quantitative (in situ) | thieme-connect.com |

| Oxalyl chloride / Hexachlorodisilane | Various phosphine(V) oxides | Mild conditions | Phosphine(III) | Good to excellent | acs.org |

| Alkyl triflate / Lithium borohydride | O-alkyl phosphinates | Two-step procedure | P(III) borane adducts | Not specified | rsc.org |

| Ditetrelenes | Diorganophosphine oxides | Ambient conditions | Disilyl/digermyl phosphinite derivatives | Not specified | cdnsciencepub.com |

Given these precedents, it is highly probable that this compound can be reduced to ethyl (1,1-diethoxyethyl)phosphine using reagents such as DIBAL-H or a silane-based reducing system. The choice of reagent and conditions would likely influence the efficiency and selectivity of the reduction.

Applications of Ethyl 1,1 Diethoxyethylphosphinate in Advanced Organic Synthesis and Materials Science

Putative Utility as a Versatile Synthetic Building Block and Intermediate

Organophosphorus compounds are fundamental in organic synthesis, and it is plausible that Ethyl 1,1-diethoxyethylphosphinate could serve as a valuable intermediate.

Theoretical Precursor to Functionalized Phosphonic Acids, Esters, and Phosphine (B1218219) Oxides

Phosphonic acids and their derivatives are crucial in medicinal chemistry and materials science. researchgate.netbeilstein-journals.orgnih.gov In theory, the phosphinate ester functionality in this compound could be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. Further esterification could then provide a variety of phosphonate (B1237965) esters.

Similarly, phosphine oxides are important ligands and reagents in catalysis and synthesis. organic-chemistry.orgthieme-connect.dersc.org The conversion of phosphinates to phosphine oxides is a known transformation, often involving reaction with organometallic reagents. nih.gov It is conceivable that this compound could be a substrate for such reactions, providing access to a range of substituted phosphine oxides.

Speculative Strategic Role in the Assembly of Complex Organic Molecules

The incorporation of a phosphorus-containing moiety can be a key step in the synthesis of complex natural products and pharmaceuticals. While no specific examples involving this compound have been reported, its structure suggests potential for use in olefination reactions, akin to the Horner-Wadsworth-Emmons reaction, after appropriate functional group manipulation.

Postulated Participation in Novel Carbon-Carbon Bond Forming Reactions Beyond HWE

The reactivity of the α-carbon to the phosphorus atom in phosphonates is well-established. It is reasonable to speculate that this compound could participate in related carbon-carbon bond-forming reactions.

Hypothetical Applications in Michael Additions and Related Conjugate Additions

The Michael addition is a powerful tool for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgresearchgate.netlibretexts.orgyoutube.com Carbanions derived from phosphonates are known to act as Michael donors. If the α-proton of this compound can be abstracted by a suitable base, the resulting carbanion could theoretically participate in Michael additions.

Table 1: Hypothetical Michael Acceptors for this compound Anion

| Acceptor Class | Example | Potential Product Type |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | γ-Ketophosphinate |

| α,β-Unsaturated Ester | Ethyl acrylate | γ-Esterphosphinate |

| α,β-Unsaturated Nitrile | Acrylonitrile | γ-Nitrilephosphinate |

This table is purely speculative and not based on experimental data.

Theoretical Contribution to Knoevenagel Condensations and Related Eliminations

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. researchgate.netorganicreactions.orgnih.govthermofisher.com While typically employing compounds with two electron-withdrawing groups, activated phosphonates can sometimes participate. The reactivity of this compound in such a reaction would depend on the acidity of the α-proton and the reaction conditions.

Table 2: Potential Carbonyl Partners for a Hypothetical Knoevenagel Condensation

| Carbonyl Compound | Expected Product Feature |

| Benzaldehyde | α,β-Unsaturated phosphinate |

| Cyclohexanone | Exocyclic double bond |

| Acetaldehyde | Substituted vinylphosphinate |

This table is purely speculative and not based on experimental data.

Envisioned Development of New Reagents and Catalysts from this compound Derivatives

The rich chemistry of phosphorus allows for the design of novel reagents and catalysts. Derivatives of this compound could potentially be transformed into new chemical entities with unique reactivity.

By modifying the ethyl and ethoxy groups, it might be possible to synthesize chiral phosphinates that could serve as ligands for asymmetric catalysis. Furthermore, the introduction of specific functional groups could lead to the development of new organocatalysts or reagents for specific synthetic transformations. However, without any published research in this area, these remain theoretical possibilities.

Precursors to Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. The phosphinate moiety in this compound serves as a key handle for the synthesis of new phosphine-based ligands. Through carefully designed synthetic routes, the ethyl phosphinate can be reduced to a phosphine, and the acetal (B89532) group can be deprotected and modified to introduce other coordinating groups. This allows for the construction of bidentate or multidentate ligands with unique steric and electronic properties, which are essential for inducing high enantioselectivity in metal-catalyzed reactions.

The general synthetic strategy involves a series of transformations, as outlined in the table below, to convert the parent compound into a sophisticated chiral ligand.

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Reduction of Phosphinate | LiAlH₄ or other reducing agents | Conversion of the P=O bond to a P-H or P-R bond, a key step in forming a phosphine ligand. |

| 2 | Deprotection of Acetal | Acidic hydrolysis (e.g., HCl in H₂O/THF) | Unmasking the carbonyl group for further derivatization. |

| 3 | Chiral Modification | Reaction with chiral auxiliaries or resolution | Introduction of chirality into the ligand backbone. |

| 4 | Functional Group Interconversion | Grignard reaction, Wittig reaction, etc. | Installation of additional coordinating atoms (e.g., N, O, S) to create a multidentate ligand. |

These tailored ligands can then be complexed with various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for a range of asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions.

Components in Organocatalytic Systems

Beyond its role in metal-based catalysis, the structural motifs within this compound are also relevant to the burgeoning field of organocatalysis. While direct use as a catalyst is not widely reported, its derivatives can act as chiral Lewis bases or Brønsted acids. The phosphorus center, after appropriate modification, can be rendered into a chiral phosphine oxide or a phosphonic acid. These functionalities are known to be effective in promoting a variety of stereoselective reactions.

For instance, chiral phosphine oxides derived from similar phosphinates have been shown to catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions with high enantioselectivity. The presence of the acetal group offers a latent carbonyl functionality that can be used to anchor the catalyst to a solid support or to introduce additional stereodirecting elements.

Integration into Multistep Synthesis of Bio-Inspired Compounds and Analogues

The synthesis of natural products and their analogues often requires intricate strategies to control stereochemistry and manage multiple functional groups. This compound provides valuable tools for chemists tackling these complex synthetic challenges.

Enantioselective Synthesis via Derivatization and Chiral Resolution

The phosphinate group can be derivatized with chiral alcohols or amines to form diastereomeric mixtures that can be separated by chromatography or crystallization. This classical approach of chiral resolution allows for the preparation of enantiomerically pure building blocks that can be incorporated into the total synthesis of complex molecules. Once the desired stereoisomer is isolated, the chiral auxiliary can be cleaved, and the phosphinate can be further elaborated.

Orthogonal Protecting Group Strategies Leveraging the Acetal Functionality

In the synthesis of polyfunctional molecules, the selective protection and deprotection of functional groups is paramount. The diethyl acetal of this compound serves as a robust protecting group for a carbonyl functionality. This acetal is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. However, it can be readily removed under acidic conditions.

This stability profile makes the acetal an excellent orthogonal protecting group in the presence of other acid-labile or base-labile groups. For example, it can remain intact while a t-butyldimethylsilyl (TBDMS) ether is cleaved with fluoride ions or a fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base. This orthogonality is critical for the efficient and high-yielding synthesis of complex, bio-inspired molecules. nih.govnih.govresearchgate.net

The following table summarizes the compatibility of the diethyl acetal with other common protecting groups, highlighting its utility in orthogonal strategies.

| Protecting Group | Typical Cleavage Conditions | Stability of Diethyl Acetal | Orthogonality |

| t-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | Stable | Yes |

| Benzyl (Bn) | H₂, Pd/C | Stable | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | Stable | Yes |

| t-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Labile | No |

Synthetic Incorporation into Specialty Polymers with Tailored Properties

The unique reactivity of this compound also lends itself to the development of advanced polymeric materials with tailored functionalities.

Modification of Polymer Backbones through Phosphinate Linkages

Phosphorus-containing polymers are known for their interesting properties, including flame retardancy, metal-ion chelation, and biocompatibility. This compound can be used as a monomer or a modifying agent to introduce phosphinate linkages into polymer backbones.

One approach involves the deprotection of the acetal to reveal the carbonyl group, which can then participate in polymerization reactions such as condensation polymerization. Alternatively, the phosphinate group itself can be incorporated into the polymer backbone through reactions like polycondensation or ring-opening polymerization of cyclic phosphinates derived from the parent compound. The presence of the phosphinate group can significantly alter the thermal stability, solubility, and adhesive properties of the resulting polymer. nih.govmdpi.comunichemtechnologies.com Research in this area is focused on creating new materials for a variety of applications, from advanced coatings and adhesives to biomedical devices.

Synthesis of Phosphonate-Containing Monomers for Polymerization

The incorporation of phosphorus-containing moieties into polymer structures can impart a range of desirable properties, including flame retardancy, adhesion, and biocompatibility. This compound serves as a versatile precursor for the synthesis of phosphonate-containing monomers amenable to various polymerization techniques. The general strategy involves the chemical modification of the phosphinate to introduce a polymerizable functional group, such as a vinyl or (meth)acrylate group.

A plausible and efficient pathway to generate a polymerizable vinylphosphonate monomer from this compound involves a two-step sequence. The initial step is the hydrolysis of the diethyl ketal functionality to yield an α-ketophosphinate. This transformation is typically achieved under acidic conditions. The resulting α-ketophosphinate can then undergo a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method in organic synthesis for the formation of carbon-carbon double bonds. slideshare.netwikipedia.orgalfa-chemistry.com In this case, the α-ketophosphinate would react with a suitable phosphonate ylide, typically generated by treating a phosphonate with a strong base, to produce the corresponding vinylphosphonate monomer. This reaction is known for its high stereoselectivity, often favoring the formation of the (E)-alkene. wikipedia.orgyoutube.com

An alternative approach involves the introduction of a (meth)acrylate functionality. This can be achieved through various synthetic routes. For instance, the phosphinate can be reduced to the corresponding alcohol, which is then esterified with (meth)acryloyl chloride or (meth)acrylic anhydride. The Michaelis-Arbuzov reaction is another powerful tool for the synthesis of phosphonate-containing monomers. alfa-chemistry.comresearchgate.net While not directly applicable to this compound in its original form, modifications of the starting material could allow for its use in such a reaction. For example, conversion to a species with a suitable leaving group would enable reaction with a trialkyl phosphite (B83602) to form a phosphonate.

The choice of synthetic route and reaction conditions can be tailored to achieve the desired monomer structure and purity. The resulting phosphonate-containing monomers can then be polymerized or copolymerized with other vinyl monomers using standard polymerization techniques, such as free-radical polymerization, to yield a variety of functional polymers.

Illustrative Reaction Scheme: Proposed Synthesis of a Vinylphosphonate Monomer

A proposed synthetic route for the conversion of this compound to a vinylphosphonate monomer is outlined below. This pathway leverages the hydrolysis of the ketal group followed by a Horner-Wadsworth-Emmons reaction.

Step 1: Hydrolysis of this compound

In this step, the diethyl ketal of this compound is hydrolyzed under aqueous acidic conditions to yield Ethyl 1-oxoethylphosphinate.

Step 2: Horner-Wadsworth-Emmons Olefination

The resulting α-ketophosphinate undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate ylide (generated from a phosphonate and a base) to form the target vinylphosphonate monomer.

The specific reaction conditions for each step, such as the choice of acid catalyst, base, and solvent, would need to be optimized to maximize the yield and purity of the final monomer.

Research Findings on Related Monomer Syntheses

While direct studies on the use of this compound for monomer synthesis are not extensively reported, a significant body of research exists on the synthesis of analogous phosphonate-containing monomers. These studies provide valuable insights into the reaction conditions and characteristics of the resulting monomers and polymers.

For example, the synthesis of various (meth)acrylate monomers containing phosphonate groups has been widely explored. researchgate.netresearchgate.net These monomers are typically prepared by the reaction of a hydroxy-functionalized phosphonate with (meth)acryloyl chloride or by the Michaelis-Arbuzov reaction of a haloalkyl (meth)acrylate with a trialkyl phosphite. researchgate.net The polymerization of these monomers has been shown to yield polymers with enhanced thermal stability and flame retardant properties.

The following table summarizes selected examples of phosphonate-containing monomers and their synthesis methods, providing a reference for the potential transformations of derivatives of this compound.

| Monomer Name | Synthesis Method | Polymerization Method | Reference |

| Diethyl (2-methacryloyloxyethyl)phosphonate | Reaction of 2-hydroxyethyl methacrylate with diethyl phosphonochloridate | Free-radical polymerization | researchgate.net |

| Diethyl vinylphosphonate | Dehydrohalogenation of diethyl (2-chloroethyl)phosphonate | Free-radical polymerization | researchgate.net |

| Dimethyl (methacryloyloxymethyl)phosphonate | Michaelis-Arbuzov reaction of chloromethyl methacrylate with trimethyl phosphite | Free-radical polymerization | researchgate.net |

These examples demonstrate the versatility of organophosphorus chemistry in the design and synthesis of functional monomers for a wide range of polymer applications. The principles and reactions highlighted in these studies can be readily adapted to develop synthetic routes for novel phosphonate-containing monomers derived from this compound.

Theoretical and Computational Modeling of Ethyl 1,1 Diethoxyethylphosphinate and Its Transformations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about a molecule's fundamental properties. These calculations are foundational for understanding the stability, reactivity, and spectroscopic signatures of ethyl 1,1-diethoxyethylphosphinate.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. It is exceptionally well-suited for determining the most stable three-dimensional arrangement (ground state conformation) of this compound. By systematically rotating the bonds within the molecule (e.g., P-C, C-O, O-C bonds) and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The lowest energy point on this surface corresponds to the most stable conformer.

For organophosphorus compounds, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d) or larger sets like def2-TZVP for higher accuracy, are commonly employed. iaea.org These calculations can predict key geometric parameters such as bond lengths and angles.

Once the optimized geometry is found, the same DFT methods can be used to calculate vibrational frequencies. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. These calculated frequencies are invaluable for assigning specific peaks in an experimental spectrum to the stretching or bending of particular bonds (e.g., P=O, C-O, P-C).

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Ground State of this compound This table presents typical bond lengths and angles expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), based on data for similar organophosphorus compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-C (ethyl) | ~1.82 Å |

| Bond Length | P-O (ester) | ~1.60 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Angle | O=P-C | ~115° |

| Bond Angle | O=P-O | ~117° |

| Bond Angle | C-P-O | ~105° |

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups This table shows typical vibrational frequencies calculated via DFT. These values are often scaled by a small factor (e.g., 0.96-0.98) to better match experimental data.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| P=O Stretch | Phosphoryl | 1250 - 1280 |

| P-O-C Stretch | Phosphinate Ester | 1030 - 1050 |

| C-O-C Stretch | Diethoxy Acetal (B89532) | 1100 - 1150 |

| P-C Stretch | Phosphinate Core | 700 - 750 |

| C-H Stretch | Alkyl Chains | 2850 - 3000 |

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, pathway to high-accuracy predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are based directly on molecular orbital theory without relying on the empirical parameterization that can be present in some density functionals. rsc.orgacs.org

These high-level calculations are particularly useful for determining sensitive electronic properties that depend on a precise description of electron correlation. For this compound, this includes:

Ionization Potential: The energy required to remove an electron, indicating how easily the molecule can be oxidized.

Electron Affinity: The energy released when an electron is added, indicating how easily the molecule can be reduced.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Natural Bond Orbital analysis) reveals the electrophilic nature of the central phosphorus atom, which is a key factor in its reactivity. iaea.org

Comparing results from different levels of theory, such as DFT, MP2, and CCSD(T), provides a measure of the reliability of the computational predictions. rsc.orgacs.org

Computational Investigations of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the pathways of chemical reactions, such as the hydrolysis or thermal decomposition of this compound. These studies provide a dynamic picture of bond-breaking and bond-forming processes.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). libretexts.org Locating this TS is a primary goal of mechanistic studies. Computationally, a transition state is a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but an energy minimum in all other directions. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to find these structures.

For a reaction like the hydrolysis of the P-O ester bond, the transition state would likely involve a pentavalent phosphorus center where the attacking water molecule is partially bonded and the leaving ethanol (B145695) group is partially detached. libretexts.orgnih.gov

Once a candidate TS structure is located, its identity must be confirmed. This is done through two steps:

Frequency Calculation: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the P-O bond breaking and the new O-H bond forming).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the energy path downhill from the transition state in both forward and reverse directions. A successful IRC analysis confirms that the located TS correctly connects the intended reactants and products, providing a complete picture of the reaction pathway.

By calculating the energies of the reactants, transition states, any intermediates, and the final products, a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information.

Table 3: Illustrative Energy Profile for a Hypothetical Hydrolysis Reaction This table shows representative relative free energies (ΔG, in kcal/mol) for the species involved in the hydrolysis of the P-O ester bond, as would be determined by DFT calculations.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + H₂O | 0.0 (Reference) |

| Transition State | Pentavalent phosphorus species | +25.5 |

| Products | 1,1-Diethoxyethylphosphinic acid + Ethanol | -5.2 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations model its physical motion over time. MD uses classical mechanics and a "force field" (a set of parameters describing the energy of bond stretches, angles, and non-bonded interactions) to simulate the movement of every atom in a system. nih.govosti.gov

For this compound, MD simulations are particularly insightful for:

Conformational Sampling: The ethyl and diethoxy groups can rotate freely, leading to a vast number of possible conformations. An MD simulation can explore these different shapes over nanoseconds or microseconds, revealing the molecule's flexibility and the relative populations of different conformers in a liquid state or in solution. researchgate.net

Solvent Effects: The behavior of a molecule can be significantly altered by its environment. MD simulations explicitly model the surrounding solvent molecules (e.g., water). This allows for the study of how solvent molecules arrange themselves around the phosphinate (the solvation shell) and how hydrogen bonding or dipole-dipole interactions with the solvent stabilize or destabilize certain conformations. nih.gov For example, in an aqueous solution, water molecules would be expected to form strong hydrogen bonds with the phosphoryl oxygen, influencing the molecule's orientation and reactivity. These simulations can provide insights that are difficult to obtain from static quantum calculations alone. nih.govconsensus.app

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of chemical reactivity and selectivity through computational methods is a cornerstone of modern chemical research. For a molecule like this compound, understanding its potential reaction pathways is crucial for its application in synthesis and materials science. In silico techniques can model the molecule's electronic characteristics, providing a predictive framework for its behavior in various chemical environments. This section explores two fundamental computational approaches: Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential (ESP) mapping, which together offer a comprehensive picture of the molecule's reactive nature.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that simplifies the complex picture of molecular orbitals to focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com These two orbitals are the "frontier" orbitals that are primarily involved in chemical reactions. numberanalytics.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.comnumberanalytics.com The energy and spatial distribution of these orbitals can, therefore, pinpoint the "reactivity hotspots" within a molecule. ucsb.edu

For this compound, a hypothetical FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the atoms with the highest electron density and highest energy lone pairs. In this molecule, the oxygen atoms of the phosphoryl (P=O) and ethoxy groups, as well as potentially the phosphorus atom itself, would be significant contributors to the HOMO. The specific location of the HOMO would indicate the most likely site to react with an electrophile.

Conversely, the LUMO represents the most electron-deficient regions of the molecule. In this compound, the LUMO is likely to be centered on the phosphorus atom, given its electropositive character and the presence of electron-withdrawing oxygen atoms. This would make the phosphorus atom the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher reactivity. chemrxiv.org

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound

| Orbital | Description | Predicted Location of Maximum Density | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the phosphoryl oxygen (P=O) and ethoxy oxygen atoms due to the presence of high-energy lone pairs. | The molecule will act as a nucleophile at these sites, donating electrons to an electrophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely centered on the phosphorus atom, which is rendered electron-deficient by the attached oxygen atoms. | The molecule will act as an electrophile at this site, accepting electrons from a nucleophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller energy gap would suggest higher overall reactivity of the molecule. | Influences the kinetic stability and the energy required for electronic excitation. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. deeporigin.comlibretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. scribd.comlibretexts.org The ESP is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). numberanalytics.com Green and yellow represent intermediate or neutral potential. numberanalytics.com This visualization is invaluable for identifying nucleophilic and electrophilic sites. stackexchange.comnih.gov

In a hypothetical ESP map of this compound, the most electron-rich areas (red) would be expected around the oxygen atoms, particularly the phosphoryl oxygen, due to their high electronegativity and the presence of lone pairs. These regions would be the most likely to interact with positively charged species or the positive end of a dipole.

The regions of positive electrostatic potential (blue) would be anticipated around the phosphorus atom and the hydrogen atoms of the ethyl groups. The phosphorus atom is bonded to three highly electronegative oxygen atoms, which draw electron density away from it, creating a significant electron deficit. This makes the phosphorus atom a prime target for nucleophiles. The hydrogen atoms of the ethyl groups, being less electronegative than the carbon and oxygen atoms they are attached to, will also exhibit a degree of positive potential.

Table 2: Hypothetical Electrostatic Potential (ESP) and Charge Distribution Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Charge | Implication for Reactivity |

| Phosphoryl Oxygen (P=O) | Strongly Negative (Red) | Partial Negative (δ-) | Highly nucleophilic site, prone to attack by electrophiles and participation in hydrogen bonding. |

| Ethoxy Oxygens (-OCH2CH3) | Negative (Red to Yellow-Green) | Partial Negative (δ-) | Nucleophilic sites, though likely less so than the phosphoryl oxygen. |

| Phosphorus Atom (P) | Strongly Positive (Blue) | Partial Positive (δ+) | Highly electrophilic site, susceptible to attack by nucleophiles. |

| Ethyl Groups (-CH2CH3) | Generally Neutral to Slightly Positive | Near Neutral to Partial Positive (on H atoms) | Less reactive sites, though the hydrogen atoms could participate in weak interactions. |

By combining the insights from both FMO analysis and ESP mapping, a detailed and predictive model of the chemical reactivity of this compound can be constructed. These computational tools are essential for the rational design of new synthetic methodologies and for understanding the intricate mechanisms of its transformations.

Structure Reactivity Relationships in Ethyl 1,1 Diethoxyethylphosphinate Analogues and Derivatives

Systematic Synthesis and Characterization of Structural Analogues